4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid
Descripción
Historical Development of Pyrazolopyridine Derivatives
The foundational chemistry of pyrazolopyridines traces back to Ludwig Knorr’s 1883 discovery of pyrazole synthesis via β-diketone cyclocondensation with hydrazines. This methodology enabled the first systematic explorations of fused pyrazole systems. Hans von Pechmann’s 1898 acetylene-diazomethane cyclization provided an alternative route to pyrazole cores, though practical applications remained limited until mid-20th-century advances in heterocyclic synthesis.
The specific tetrahydropyrazolo[1,5-a]pyridine framework emerged from 1970s efforts to develop conformationally restricted analogs of bioactive pyridine derivatives. Early synthetic routes relied on stoichiometric metal catalysts, but the introduction of microwave-assisted cyclocondensation in the 2000s improved yields for carboxylated variants. A pivotal 2019 study demonstrated that reacting 1,3-diketones with substituted hydrazines under acidic conditions could achieve complete regioselectivity for the [1,5-a] isomer over alternative annulation products.
Significance in Heterocyclic Chemistry Research
The compound’s significance stems from three key features:
- Electronic Modulation : The fused pyrazole-pyridine system exhibits dual aromatic character, with the pyridine nitrogen providing basicity (pK~a~ ≈ 5.2) and the pyrazole nitrogen contributing hydrogen-bonding capacity.
- Stereochemical Control : The tetrahydropyridine ring imposes a half-chair conformation, constraining substituent orientations for selective molecular recognition.
- Functionalization Potential : The carboxylic acid group at C-5 enables diverse derivatization through amidation, esterification, or metal coordination, as demonstrated in Table 1.
Table 1. Common Derivatives of this compound
| Derivative Type | Synthetic Method | Key Applications |
|---|---|---|
| Ethyl Ester | Fischer esterification (H~2~SO~4~) | Crystallography studies |
| Primary Amide | Carbodiimide coupling | Enzyme inhibition assays |
| Metal Complexes | Aqueous coordination | Catalytic precursor materials |
Positional Isomerism in Tetrahydropyrazolo[1,5-a]pyridine Carboxylic Acids
Regiochemical outcomes in pyrazolopyridine synthesis depend critically on:
- Substituent Electronic Effects : Electron-withdrawing groups on hydrazines favor N1 attack on diketones, directing annulation to the [1,5-a] isomer.
- Steric Guidance : Bulky β-diketone substituents (e.g., trifluoromethyl) promote exclusive formation of the [1,5-a] system by hindering alternative cyclization pathways.
A 2023 study quantified isomer distribution using ~19~F NMR, revealing that this compound forms with >98% regioselectivity when synthesizing from 2-(trifluoromethyl)-1,3-cyclohexanedione and methylhydrazine. Comparative data for alternative isomers remain scarce due to synthetic challenges in isolating minor products.
Current Research Status and Knowledge Gaps
Recent advances focus on two domains:
- Catalytic Asymmetric Synthesis : Chiral phosphoric acids enable enantioselective construction of the tetrahydropyridine ring, achieving up to 89% ee for carboxylated derivatives.
- Computational Modeling : Density functional theory (DFT) studies predict that the carboxylic acid group participates in intramolecular hydrogen bonding with N2 of the pyrazole ring, stabilizing the s-cis conformation.
Critical knowledge gaps include:
- Limited experimental validation of computed tautomeric equilibria
- Sparse structure-activity relationship (SAR) data for C-5 substituted analogs
- Unresolved challenges in decarboxylative functionalization without ring degradation
Structure
3D Structure
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZRPUKHKFPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504461-56-6 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Two principal synthetic routes have been reported for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to yield the tetrahydro derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to propargylic acid derivatives, leading to the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that derivatives of tetrahydropyrazolo compounds exhibit antidepressant-like effects in animal models. These findings suggest that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid may influence serotonergic and noradrenergic systems .
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo. This opens avenues for exploring the anti-inflammatory potential of this compound in chronic inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has been suggested that the mechanism could involve apoptosis induction in certain cancer cell lines .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis:
- Thermoplastic Polymers : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research shows improved tensile strength and flexibility in modified polymers compared to their unmodified counterparts .
Agricultural Applications
Pesticide Development
The structural attributes of this compound make it a candidate for developing new agrochemicals:
- Fungicidal Activity : Studies have demonstrated that derivatives of this compound possess fungicidal properties against various plant pathogens. This suggests potential use as an environmentally friendly pesticide alternative .
Pharmacological Activity Summary
| Property | Observation | Reference |
|---|---|---|
| Antidepressant | Positive effects in animal models | |
| Anti-inflammatory | Reduced inflammation markers | |
| Anticancer | Inhibition of cancer cell proliferation |
Material Properties
| Property | Modification | Result |
|---|---|---|
| Tensile Strength | Addition to polymer matrix | Increased by 20% |
| Thermal Stability | Incorporation into thermoplastics | Improved thermal stability |
Case Studies
- Antidepressant Activity Study : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at varying doses over a two-week period.
- Polymer Enhancement Experiment : Researchers synthesized a series of thermoplastic elastomers incorporating this compound and evaluated their mechanical properties. The results indicated substantial improvements in flexibility and thermal resistance at concentrations as low as 10%.
- Fungicidal Efficacy Trial : Field trials were conducted to assess the effectiveness of a formulation containing this compound against common fungal pathogens affecting crops. The treatment group exhibited a 30% reduction in disease incidence compared to untreated controls.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s functionalization and substitution patterns critically influence its physicochemical and biological properties. Key analogs include:
Pyrazolo[1,5-a]pyridine-7-carboxylic acid (474432-62-7)
- Structural difference : Carboxylic acid at the 7-position instead of 3.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid and 3,6-dicarboxylic acid
- Structural difference : Dual carboxylic acid groups at positions 2,6 or 3,4.
- Impact: Increased polarity and water solubility compared to the mono-substituted 5-carboxylic acid analog.
Pyrazolo[1,5-a]pyridine-5-carbaldehyde (474432-59-2)
- Structural difference : Aldehyde group at the 5-position instead of carboxylic acid.
- Impact : Reduced hydrophilicity and inability to form ionic salts, limiting bioavailability. Aldehydes are more reactive in nucleophilic additions but less stable in physiological conditions .
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Structural difference: Cyano and oxo groups at positions 5 and 6, respectively, with a phenyl substituent.
- Impact: The electron-withdrawing cyano group enhances electrophilicity, making this analog reactive in cyclization reactions. However, the absence of a carboxylic acid reduces solubility .
Physicochemical Properties
| Compound Name | Molecular Formula | Functional Groups | Water Solubility | LogP (Predicted) |
|---|---|---|---|---|
| 4,5,6,7-THPyrazole-5-carboxylic acid | C₉H₁₀N₂O₂ | Carboxylic acid (5) | High | 0.8 |
| Pyrazolo[1,5-a]pyridine-7-carboxylic acid | C₉H₈N₂O₂ | Carboxylic acid (7) | Moderate | 1.2 |
| 4,5,6,7-THPyrazole-2,6-dicarboxylic acid | C₁₀H₁₀N₂O₄ | Carboxylic acids (2,6) | Very high | -0.3 |
| Pyrazolo[1,5-a]pyridine-5-carbaldehyde | C₉H₈N₂O | Aldehyde (5) | Low | 1.8 |
Note: Solubility and LogP values are inferred from structural analogs .
Actividad Biológica
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
- IUPAC Name : 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Molecular Formula : C8H10N2O2
- Molecular Weight : 150.18 g/mol
- CAS Number : 307307-97-7
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antiviral Activity
Recent studies have highlighted the compound's role as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). It effectively inhibits HBV DNA replication and shows promise against nucleos(t)ide-resistant HBV variants. In vivo studies demonstrated that the lead compound significantly reduced viral load in HBV mouse models when administered orally .
2. Photodynamic Therapy (PDT)
Research indicates that derivatives of this compound exhibit phototoxic activity against cancer cell lines. For instance, a study noted that a related chlorin derivative showed an IC50 value of 31 nM against A375 melanoma cells and demonstrated significant efficacy in inhibiting growth in esophageal adenocarcinoma and urinary bladder carcinoma cell lines . These findings suggest potential applications in photodynamic therapy for malignancies.
3. Anti-inflammatory and Analgesic Properties
Compounds within the pyrazole family have shown notable anti-inflammatory effects. A review highlighted that certain derivatives exhibited superior analgesic and anti-inflammatory activities compared to standard medications like celecoxib and indomethacin. The mechanism involves inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), with reported IC50 values indicating potent activity against these targets .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : By modulating HBV core proteins, the compound interferes with the viral life cycle.
- Induction of Apoptosis : In cancer cells, photodynamic activity leads to cellular damage and apoptosis upon light activation.
- Enzymatic Inhibition : The compound's ability to inhibit COX and LOX pathways contributes to its anti-inflammatory effects.
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Hepatitis B Treatment : In a controlled study involving HBV-infected mice, administration of the compound resulted in a marked decrease in serum HBV DNA levels compared to untreated controls.
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines with IC50 values significantly lower than those observed for traditional chemotherapeutics.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid?
- Methodological Answer : The compound is synthesized via cyclization of 5-aminopyrazole derivatives with β-ketoesters or acetylacetone under refluxing acetic acid with catalytic sulfuric acid . Alternative routes involve hydrazine hydrate reacting with enamines, where pH and temperature dictate product selectivity (e.g., cyanopyrazoles vs. aminopyrazoles) . Key intermediates like 4-cyano/carboxylate-5-aminopyrazole are critical for downstream functionalization.
| Reaction Component | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | pH 3–4, 80°C | Cyanopyrazoles |
| Hydrazine hydrate | Neutral pH, 20–25°C | 5-Aminopyrazoles |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on:
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ observed at 254.1039 vs. calculated 254.1042) .
- NMR Spectroscopy : H and C NMR identify coupling constants and chemical shifts (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1722 cm) .
Q. What are the compound’s potential biological activities?
- Methodological Answer : Structural analogs of pyrazolo[1,5-a]pyrimidines exhibit pharmacological properties, such as enzyme inhibition (e.g., kinase targets) or receptor modulation . Bioactivity assays require derivatives with substituents at positions 3 and 7 to enhance binding affinity .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (20–25°C) favor aminopyrazole formation over cyanopyrazoles .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the target compound from side products .
Q. What strategies resolve contradictions in spectral data for structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental HRMS/NMR data with computational predictions (e.g., density functional theory (DFT)-calculated C shifts) .
- Isotopic Labeling : Use N-labeled precursors to confirm nitrogen connectivity in the pyrazole ring .
Q. What challenges arise in functionalizing the pyrazolo[1,5-a]pyridine core?
- Methodological Answer :
- Regioselectivity : Position 7 is more reactive toward electrophilic substitution than position 3 due to electron density distribution .
- Protecting Groups : Boc (tert-butoxycarbonyl) protection of the carboxylic acid moiety prevents unwanted side reactions during alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
